
3,5-Difluorobenzoic acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluorobenzoic acid-d3 is a deuterium-labeled derivative of 3,5-Difluorobenzoic acid. This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a carboxylic acid group. The deuterium labeling is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzoic acid-d3 typically involves the introduction of deuterium atoms into the 3,5-Difluorobenzoic acid molecule. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction of 3,5-Difluorobenzoic acid with deuterated water (D2O) in the presence of a catalyst can facilitate the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar deuterium exchange reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards.
化学反応の分析
Types of Reactions: 3,5-Difluorobenzoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of fluorinated benzoic acid derivatives.
Reduction: Formation of fluorinated benzyl alcohols.
Substitution: Formation of various substituted fluorinated benzoic acids.
科学的研究の応用
3,5-Difluorobenzoic acid-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of deuterated drugs.
Industry: Applied in the synthesis of advanced materials and as a building block in the production of fluorinated compounds.
作用機序
The mechanism of action of 3,5-Difluorobenzoic acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, often leading to slower metabolism and increased stability. This property is particularly useful in drug development, where deuterium substitution can enhance the pharmacokinetic profile of a drug by reducing its rate of degradation.
類似化合物との比較
- 3,4-Difluorobenzoic acid
- 2,3-Difluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
Comparison: 3,5-Difluorobenzoic acid-d3 is unique due to its deuterium labeling, which distinguishes it from other fluorinated benzoic acids. The presence of deuterium atoms provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms. Compared to other difluorobenzoic acids, the 3,5-difluoro substitution pattern also influences the compound’s reactivity and interaction with various reagents.
特性
分子式 |
C7H4F2O2 |
|---|---|
分子量 |
161.12 g/mol |
IUPAC名 |
2,4,6-trideuterio-3,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D |
InChIキー |
GONAVIHGXFBTOZ-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])F)[2H])C(=O)O |
正規SMILES |
C1=C(C=C(C=C1F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


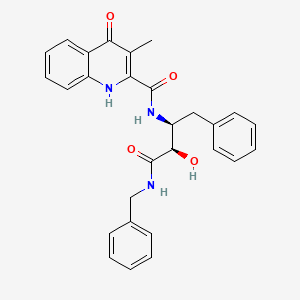
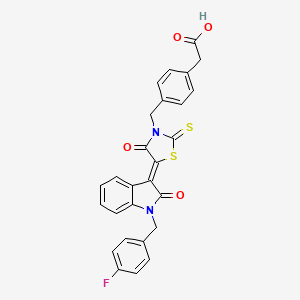
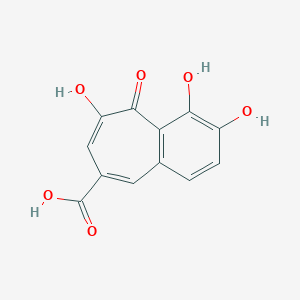
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
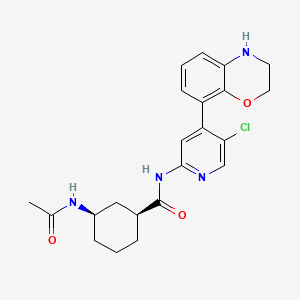
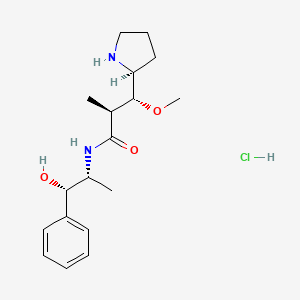
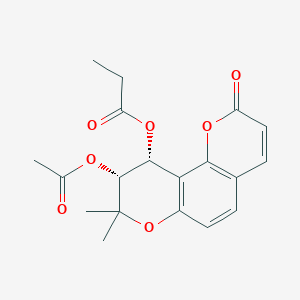
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
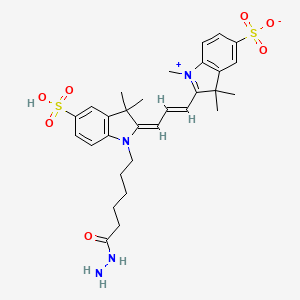
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
